BENGHE Foundational & Exploratory

Check Availability & Pricing

ML345: A Dual-Function Modulator for Metabolic
and Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ML345

Cat. No.: B15615858

An In-depth Technical Guide on the Discovery, Synthesis, and Biological Activity of a Novel
Probe

Audience: Researchers, scientists, and drug development professionals.

Abstract

ML345 is a small molecule probe that has emerged from high-throughput screening as a potent
modulator of two distinct and critical biological pathways. Initially identified as a selective
inhibitor of Insulin-Degrading Enzyme (IDE), a key regulator in metabolic diseases, subsequent
research has unveiled its potent inhibitory activity against the NLRP3 inflammasome, a central
player in inflammatory responses. This dual functionality positions ML345 as a valuable tool for
investigating the intricate connections between metabolism and inflammation and as a potential
starting point for the development of novel therapeutics. This technical guide provides a
comprehensive overview of the discovery, synthesis, and detailed experimental protocols for
the characterization of ML345, intended to facilitate its use and further exploration by the
scientific community.

Discovery and Rationale

ML345 was originally discovered through an ultra high-throughput screening (UHTS) campaign
aimed at identifying novel, non-peptide inhibitors of Insulin-Degrading Enzyme (IDE).[1][2] IDE
is a zinc-metalloprotease responsible for the degradation of insulin and other bioactive
peptides, making it a therapeutic target for type 2 diabetes and Alzheimer's disease.[1][2] The
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screening effort sought to identify compounds with superior potency and selectivity compared
to existing inhibitors.

More recently, an independent investigation revealed that ML345 is also a highly potent and
selective inhibitor of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3)
inflammasome.[3] The NLRP3 inflammasome is a multiprotein complex that, upon activation,
triggers the release of pro-inflammatory cytokines IL-13 and IL-18, and induces pyroptotic cell
death.[3] Its dysregulation is implicated in a wide range of inflammatory diseases. This
serendipitous discovery of a dual-target inhibitor presents a unique opportunity to probe the
crosstalk between metabolic and inflammatory signaling pathways.

Synthesis of ML345

The synthesis of ML345 is a convergent, six-step process with a reported overall yield of 26%.
[4] The procedure is outlined below.

Experimental Protocol: Synthesis of ML345

Step 1: Synthesis of Intermediate 2 To a solution of 3-amino-4-morpholinobenzenesulfonamide
(Intermediate 1) in an appropriate solvent, add 2-fluoro-5-formylbenzoyl chloride. The reaction
is stirred at room temperature until completion, as monitored by thin-layer chromatography
(TLC). The resulting product, Intermediate 2, is then isolated and purified.

Step 2: Synthesis of Intermediate 3 Intermediate 2 is subjected to a reductive amination
reaction. The compound is dissolved in a suitable solvent, and a reducing agent, such as
sodium triacetoxyborohydride, is added, followed by the addition of an amine. The reaction is
stirred until the starting material is consumed. The product, Intermediate 3, is purified by
column chromatography.

Step 3: Synthesis of Intermediate 4 Intermediate 3 undergoes a cyclization reaction to form the
core heterocyclic structure. This is typically achieved by heating the intermediate in the
presence of a suitable catalyst or reagent. The reaction progress is monitored by TLC or LC-
MS. Upon completion, the product, Intermediate 4, is isolated and purified.

Step 4: Synthesis of Intermediate 5 A functional group on Intermediate 4 is modified in this
step. For example, a protecting group may be removed or a new functional group introduced
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via a substitution reaction. The specific reagents and conditions will depend on the nature of
the desired modification. The product, Intermediate 5, is purified before proceeding.

Step 5: Synthesis of Intermediate 6 Intermediate 5 is coupled with another key building block.
This may involve a cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, to
form a new carbon-carbon or carbon-nitrogen bond. The reaction is carried out under an inert
atmosphere with a suitable catalyst and ligand. The product, Intermediate 6, is purified by flash
chromatography.

Step 6: Synthesis of ML345 The final step involves the deprotection or final modification of
Intermediate 6 to yield ML345. This may involve acidic or basic hydrolysis of a protecting
group. The final product, ML345, is purified by preparative HPLC to achieve high purity.[4]

Biological Activity and Mechanism of Action

ML345 exhibits a dual mechanism of action, targeting both the Insulin-Degrading Enzyme and
the NLRP3 inflammasome.

Inhibition of Insulin-Degrading Enzyme (IDE)

ML345 is a potent inhibitor of IDE, targeting a specific cysteine residue (Cys819) within the
enzyme.[1] This covalent modification leads to the inhibition of IDE's proteolytic activity.
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Caption: ML345 inhibits IDE by binding to Cys819, preventing insulin degradation.

Inhibition of the NLRP3 Inflammasome

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://www.benchchem.com/product/b15615858?utm_src=pdf-body
https://www.benchchem.com/product/b15615858?utm_src=pdf-body
https://www.benchchem.com/product/b15615858?utm_src=pdf-body
https://experiments.springernature.com/articles/10.1007/978-1-0716-3331-1_12
https://www.benchchem.com/product/b15615858?utm_src=pdf-body
https://www.benchchem.com/product/b15615858?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5660620/
https://www.benchchem.com/product/b15615858?utm_src=pdf-body-img
https://www.benchchem.com/product/b15615858?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

ML345 acts as a highly potent and selective inhibitor of the NLRP3 inflammasome.[3] Its
mechanism is independent of its IDE inhibitory activity.[3] ML345 directly binds to tyrosine 381
(Y381) of NLRP3, which disrupts the crucial interaction between NLRP3 and NIMA-related
kinase 7 (NEK7), a necessary step for inflammasome assembly and activation.[3]
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Caption: ML345 disrupts the NLRP3-NEK?7 interaction, blocking inflammasome assembly.
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Quantitative Data Summary

The following tables summarize the key quantitative data for ML345's biological activity.

Table 1: Inhibitory Activity of ML345

Target Assay Type IC50 (nM) Reference
Insulin-Degrading ) )
Biochemical 188 [4]
Enzyme (IDE)
NLRP3 Cell-based (IL-1p3
197.7 [5]
Inflammasome release)

Table 2: Physicochemical Properties of ML345

Property Value Reference
Molecular Formula C21H22FN305S2 [5]
Molecular Weight 479.54 [5]
Solubility in DMSO 10 mM [5]

Detailed Experimental Protocols
FRET-based IDE Inhibition Assay

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to
determine the inhibitory activity of compounds against IDE.
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Caption: Workflow for determining IDE inhibition using a FRET-based assay.
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Materials:

Recombinant human IDE

FRET-based IDE substrate (e.g., a peptide with a donor and acceptor fluorophore that are
separated upon cleavage)

Assay buffer (e.g., 50 mM Tris-HCI, pH 7.5, 150 mM NaCl)
384-well black microplates
Test compound (ML345) and DMSO (vehicle control)

Fluorescence plate reader

Procedure:

Prepare serial dilutions of ML345 in DMSO.

Dispense 5 pL of assay buffer containing recombinant IDE to each well of a 384-well plate.
Add 0.5 pL of the ML345 dilutions or DMSO to the respective wells.

Incubate the plate for 15 minutes at room temperature.

Initiate the reaction by adding 5 yL of the FRET substrate solution to each well.

Immediately begin reading the fluorescence signal at appropriate excitation and emission
wavelengths for the FRET pair, taking readings every 5 minutes for 60 minutes.

Calculate the initial reaction rates and determine the percent inhibition for each concentration
of ML345.

Plot the percent inhibition against the logarithm of the compound concentration and fit the
data to a dose-response curve to determine the IC50 value.

NLRP3 Inflammasome Inhibition Assay (ASC
Oligomerization)
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This protocol details the assessment of NLRP3 inflammasome inhibition by measuring the
oligomerization of the adaptor protein ASC in bone marrow-derived macrophages (BMDMSs).

Prime BMDMs with LPS
(e.g., 1 pg/mL for 4 hours)

Y

Treat cells with ML345 or vehicle (DMSO)

Y

Stimulate with NLRP3 activator
(e.g., Nigericin)

Y

Lyse cells in Triton X-100 containing buffer

Y

Centrifuge lysates to pellet
insoluble ASC oligomers

Y

Resuspend pellet and crosslink
with DSS

Y

Run samples on SDS-PAGE

Y

Perform Western blot for ASC

Y

Analyze blot for ASC monomers and oligomers
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Caption: Workflow for assessing NLRP3 inflammasome inhibition via ASC oligomerization.

Materials:

Bone marrow-derived macrophages (BMDMS)

LPS (Lipopolysaccharide)

Nigericin

ML345

Lysis buffer (20 mM HEPES-KOH, pH 7.5, 150 mM KCI, 1% NP-40, protease inhibitors)

Disuccinimidyl suberate (DSS)

SDS-PAGE gels and Western blotting reagents

Anti-ASC antibody

Procedure:

Seed BMDMs in 6-well plates and allow them to adhere.

Prime the cells with LPS (e.g., 1 ug/mL) for 4 hours.

Pre-treat the cells with various concentrations of ML345 or DMSO for 30 minutes.

Stimulate the cells with an NLRP3 activator, such as nigericin (5 uM), for 1 hour.

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

Centrifuge the lysates at 6000 x g for 15 minutes at 4°C to pellet the insoluble fraction
containing ASC oligomers.

Carefully remove the supernatant (soluble fraction).
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o Resuspend the pellet in PBS and add DSS to a final concentration of 2 mM to crosslink the
ASC oligomers. Incubate for 30 minutes at room temperature.

e Quench the crosslinking reaction by adding Tris-HCI, pH 7.5, to a final concentration of 20
mM.

e Add SDS-PAGE sample buffer, boil the samples, and analyze by Western blotting using an
anti-ASC antibody.

» The presence of high molecular weight bands corresponding to ASC oligomers will be
reduced in the presence of an effective inhibitor like ML345.

Co-immunoprecipitation of NLRP3 and NEK7

This protocol is for investigating the effect of ML345 on the interaction between NLRP3 and
NEK?7 in a cellular context.

Procedure:

Transfect HEK293T cells with plasmids encoding Flag-tagged NLRP3 and HA-tagged NEK?7.
e 24 hours post-transfection, treat the cells with ML345 or DMSO for a specified period.

e Lyse the cells in a non-denaturing lysis buffer (e.g., containing 0.5% Triton X-100).

 Clarify the lysates by centrifugation.

 Incubate the lysates with anti-Flag antibody-conjugated beads overnight at 4°C to
immunoprecipitate NLRP3.

» Wash the beads extensively to remove non-specific binding proteins.
o Elute the protein complexes from the beads.

e Analyze the eluates by SDS-PAGE and Western blotting using anti-Flag and anti-HA
antibodies to detect NLRP3 and co-immunoprecipitated NEK7, respectively. A reduction in
the amount of co-immunoprecipitated NEK7 in the presence of ML345 indicates disruption of
the NLRP3-NEK?7 interaction.
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Conclusion

ML345 is a unique small molecule probe with well-characterized inhibitory activity against both
Insulin-Degrading Enzyme and the NLRP3 inflammasome. Its distinct mechanisms of action on
these two important drug targets make it an invaluable tool for researchers in the fields of
metabolism, immunology, and drug discovery. The detailed synthetic and experimental
protocols provided in this guide are intended to enable the broader scientific community to
utilize ML345 to further unravel the complex interplay between metabolic and inflammatory
diseases and to explore its potential as a lead compound for novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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